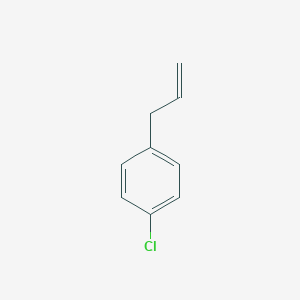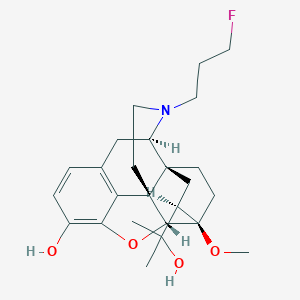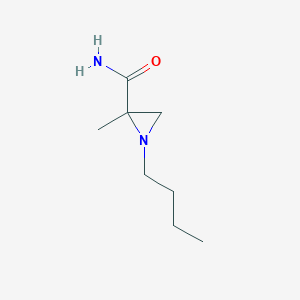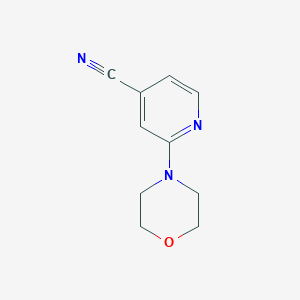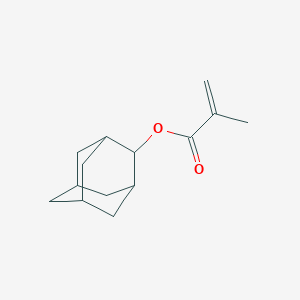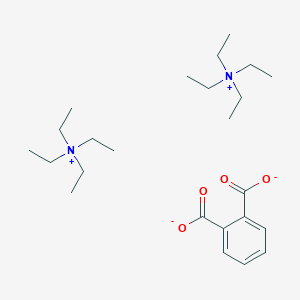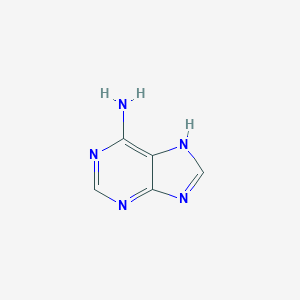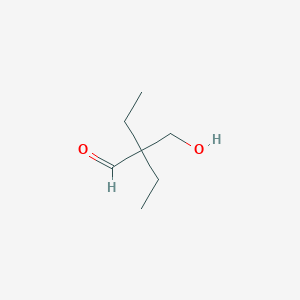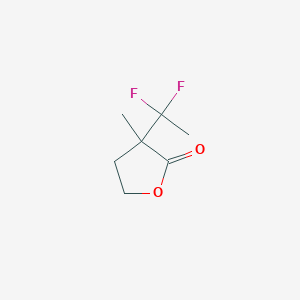
3-(1,1-Difluoroethyl)-3-methyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,1-Difluoroethyl)-3-methyloxolan-2-one, also known as 'Difluoroacetyl methyl carbonate' (DFAMC), is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the synthesis of various organic compounds.
Mécanisme D'action
The difluoroacetyl group in DFAMC can react with various nucleophiles such as alcohols, amines, and thiols to form difluoroacetylated products. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to form the difluoroacetylated product. The reaction is catalyzed by a base such as triethylamine, which helps in the formation of the tetrahedral intermediate.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of DFAMC. However, it has been reported that difluoroacetylated products obtained from DFAMC can exhibit potent biological activity. For example, difluoroacetylated amino acids have been shown to exhibit antitumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
DFAMC has several advantages as a reagent in organic synthesis. It is relatively easy to synthesize and handle, and it can be used to introduce the difluoroacetyl group into various compounds. However, DFAMC has some limitations as well. It is a toxic and hazardous chemical, and proper precautions should be taken while handling it. Additionally, the reaction of DFAMC with nucleophiles can be slow and may require longer reaction times.
Orientations Futures
DFAMC has potential applications in the synthesis of various organic compounds, and there are several future directions that can be explored to further enhance its utility. One possible direction is the development of more efficient and selective difluoroacetylation reactions using DFAMC. Another direction is the synthesis of difluoroacetylated products with specific biological activities, which can be used as potential drug candidates. Furthermore, the use of DFAMC in the synthesis of functional materials such as polymers and catalysts can also be explored.
Méthodes De Synthèse
DFAMC can be synthesized by the reaction of difluoroacetic acid with dimethyl carbonate in the presence of a base such as triethylamine. The reaction proceeds at room temperature and yields DFAMC as a colorless liquid with a boiling point of 100-101°C.
Applications De Recherche Scientifique
DFAMC has been widely used as a reagent in organic synthesis due to its ability to act as a difluoroacetylating agent. It can be used to introduce the difluoroacetyl group into various compounds, which can then be further modified to synthesize new organic molecules. DFAMC has been used in the synthesis of various natural products, pharmaceuticals, and functional materials.
Propriétés
Numéro CAS |
131147-39-2 |
|---|---|
Nom du produit |
3-(1,1-Difluoroethyl)-3-methyloxolan-2-one |
Formule moléculaire |
C7H10F2O2 |
Poids moléculaire |
164.15 g/mol |
Nom IUPAC |
3-(1,1-difluoroethyl)-3-methyloxolan-2-one |
InChI |
InChI=1S/C7H10F2O2/c1-6(7(2,8)9)3-4-11-5(6)10/h3-4H2,1-2H3 |
Clé InChI |
SPLYYSRLBQTVET-UHFFFAOYSA-N |
SMILES |
CC1(CCOC1=O)C(C)(F)F |
SMILES canonique |
CC1(CCOC1=O)C(C)(F)F |
Synonymes |
alpha-(1,1,-difluoroethyl)-alpha-methyl-gamma-butyrolactone alpha-DFGBL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



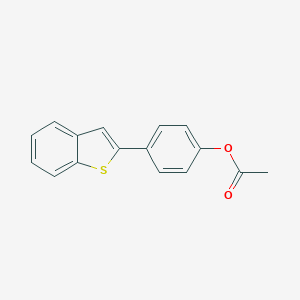
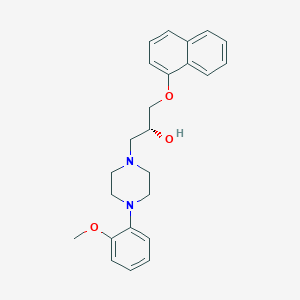
![10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B159898.png)
![1H,3H-Thiazolo[3,4-a]benzimidazole, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B159899.png)
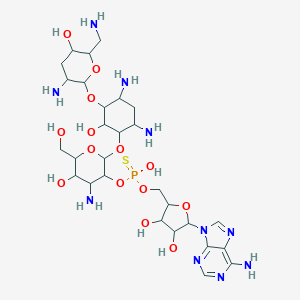
![6,6,7-Trimethyl-8-azatricyclo[3.3.0.0~2,7~]octane](/img/structure/B159904.png)
